molecular formula C7H14ClF2NO B12450031 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride

3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride

Cat. No.: B12450031
M. Wt: 201.64 g/mol
InChI Key: OXOYQAQVHJWJFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride can be achieved through various methods. One efficient route involves the enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes, catalyzed by copper (I) . This method yields high enantioselectivity and stereoselectivity.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar cycloaddition reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated derivatives, alcohols, amines, and ketones .

Properties

Molecular Formula

C7H14ClF2NO

Molecular Weight

201.64 g/mol

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C7H13F2NO.ClH/c8-7(9)2-4-10(6-7)3-1-5-11;/h11H,1-6H2;1H

InChI Key

OXOYQAQVHJWJFP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)CCCO.Cl

Origin of Product

United States

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